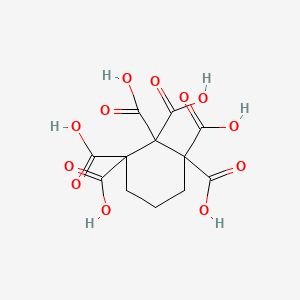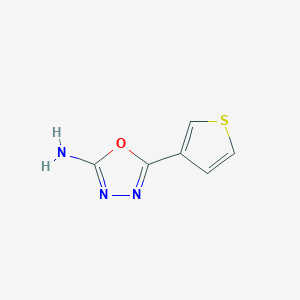
Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid, also known as hexahydroxycyclohexane-1,2,3,4,5,6-hexacarboxylic acid (HHC), is a cyclic carboxylic acid that is widely used in scientific research. It is a naturally occurring substance found in plants, fungi, and bacteria, and is known for its broad range of applications in biochemical and physiological studies. HHC is an important molecule in the field of synthetic organic chemistry, and its synthesis has been studied extensively.
Scientific Research Applications
Organic Synthesis and Intermediates
Cyclohexane and its derivatives serve as key intermediates in organic synthesis. They are utilized in the production of various downstream products such as epoxy cyclohexane, hexanedioic acid, and cyclohexanol. These compounds play a crucial role in industrial applications and are fundamental in synthesizing materials and chemicals with extensive utility (Liu Shou-chang, 2006).
Plasticizers
Cyclohexane dicarboxylic acid esters, recognized for their environmental friendliness, act as non-toxic plasticizers. They offer an alternative to phthalates, which are associated with potential health risks. Studies have demonstrated the synthesis and application of these esters, highlighting their similar performance to traditional plasticizers and their potential in enhancing the flexibility of polymers such as PVC (Y. Ou, Xuejia Ding, Long Zhang, 2014).
Catalysis and Oxidation Reactions
The catalytic oxidation of cyclohexane, facilitated by various catalysts, is a pivotal process in the chemical industry. This reaction pathway is instrumental in producing cyclohexanol and cyclohexanone, which are precursors for the synthesis of adipic acid and caprolactam. Research highlights the efficiency of specific catalysts in these oxidation processes, demonstrating significant conversions and selectivities (Ranjit Kumar, S. Sithambaram, S. Suib, 2009).
Environmental Applications
In the context of environmental sustainability, cyclohexane derivatives have been explored as alternatives to hazardous substances. Their biodegradation potential and application in reducing the environmental impact of plasticizers are of particular interest. Studies on new generation plasticizers like cyclohexane dicarboxylic acid diisononyl ester (DINCH) focus on their reduced toxicity and environmental footprint (E. Dziwiński, B. Poźniak, Józef Lach, 2017).
Material Science
The structural versatility of cyclohexane-based compounds extends to material science, where they contribute to the development of novel materials. Supramolecular architectures utilizing cyclohexane tricarboxylic acids, for example, showcase the potential of these compounds in designing complex structures with unique properties (N. Shan, A. Bond, W. Jones, 2003).
properties
IUPAC Name |
cyclohexane-1,1,2,2,3,3-hexacarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O12/c13-4(14)10(5(15)16)2-1-3-11(6(17)18,7(19)20)12(10,8(21)22)9(23)24/h1-3H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWKIJKUDWYINL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594319 |
Source


|
| Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67537-70-6 |
Source


|
| Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the conformation of cyclohexanehexacarboxylic acid influence its coordination behavior?
A: Cyclohexanehexacarboxylic acid exhibits conformational flexibility, with various isomers possible depending on the orientation of the carboxylic acid groups. Research has shown that different conformations, such as the all-cis (H6Lcis), all-trans (Ltrans), and mixed conformations (e.g., e,e,e,e,e,e and e,e,e,e,a,a) exhibit distinct coordination behaviors. For instance, the all-cis isomer can chelate metal ions with three carboxylate groups in equatorial positions, leading to the formation of two-dimensional networks. [, , ] In contrast, the all-trans isomer, formed under hydrothermal conditions, can adopt a configuration with four chelating and two monodentate carboxylate groups, resulting in three-dimensional frameworks. [] The ability to trap specific conformations by controlling reaction conditions presents opportunities for tailoring material properties. [, ]
Q2: What is the role of auxiliary ligands in the formation of cyclohexanehexacarboxylic acid-based coordination polymers?
A: The introduction of auxiliary ligands, such as 2,2'-bipyridine (2,2'-bpy) or 4,4'-bipyridine (4,4'-bpy), can significantly influence the structure and properties of cyclohexanehexacarboxylic acid-based coordination polymers. These auxiliary ligands can compete with the carboxylate groups for coordination to metal ions, leading to the formation of diverse structures, including 2D layers, 3D frameworks, and supramolecular networks. [, ] The choice of auxiliary ligand can affect the dimensionality of the resulting framework and introduce additional interactions, such as π-π stacking. []
Q3: Can cyclohexanehexacarboxylic acid undergo chemical transformations during coordination polymer synthesis?
A: Yes, under specific reaction conditions, cyclohexanehexacarboxylic acid can undergo decarboxylation. For example, in a one-pot hydrothermal reaction involving Cu(NO3)2, H6L, 4,4'-bpy, and NaOH, researchers observed the in situ formation of 1,3,5-benzenetricarboxylic acid (H3btc) through the decarboxylation of H6L. [] This decarboxylation process highlights the potential for generating new ligands and materials from cyclohexanehexacarboxylic acid under controlled conditions.
Q4: What are the potential applications of coordination polymers based on cyclohexanehexacarboxylic acid?
A4: Coordination polymers incorporating cyclohexanehexacarboxylic acid demonstrate potential in various applications, including:
- Gas storage and separation: The formation of porous frameworks with nanoscale cages suggests potential in gas adsorption and separation processes. [, ]
- Catalysis: The presence of coordinatively unsaturated metal sites within the frameworks could offer catalytic activity, potentially enabling applications in heterogeneous catalysis. []
- Sensing: The luminescent properties of lanthanide-containing cyclohexanehexacarboxylic acid complexes may be exploitable for sensing applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)







